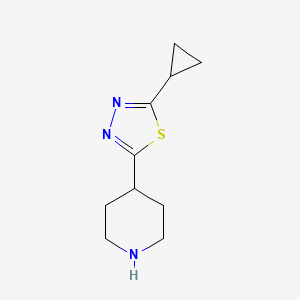
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
Overview
Description
“4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . A series of N- [5- (chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have been synthesized by reaction of piperazinyl quinolones with 5-chloro-2- (chlorobenzylthio)-1,3,4-thiadiazoles .
Molecular Structure Analysis
The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
1,3,4-thiadiazoles have been shown to have a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .
Scientific Research Applications
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine has been studied for its potential to act as a bioactive agent, and its ability to interact with various biological systems. It has been found to have antiviral, antibacterial, and antifungal activity, and has been used in the treatment of various diseases, including cancer, HIV, malaria, and tuberculosis. It has also been studied for its potential use as an anti-inflammatory agent, and for its ability to modulate the immune system.
Mechanism of Action
Target of Action
Similar compounds with a thiadiazole scaffold have shown antibacterial and antimycobacterial activities , suggesting that this compound may also target bacterial cells.
Mode of Action
It is known that similar thiadiazole derivatives can inhibit dna supercoil relaxation . This suggests that 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine may interact with its targets by binding to DNA or associated proteins, thereby affecting the normal functioning of the cell.
Biochemical Pathways
Given the potential antibacterial and antimycobacterial activities of similar compounds , it is likely that this compound affects pathways related to bacterial growth and replication.
Pharmacokinetics
The molecular weight of the compound is 20931 g/mol , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Similar compounds have shown to inhibit the growth of bacteria , suggesting that this compound may have similar effects.
Advantages and Limitations for Lab Experiments
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and yields a high yield of product. Additionally, it is non-toxic and has a low propensity for inducing side effects. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on different biological systems are not well-characterized. Additionally, it is difficult to synthesize in large quantities, and its shelf life is relatively short.
Future Directions
There are a number of potential future directions for 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine research. These include further studies into its mechanism of action, its potential to act as an anti-inflammatory agent, and its potential to induce apoptosis in cancer cells. Additionally, further studies could be conducted to investigate its potential use in the treatment of various diseases, such as HIV, malaria, and tuberculosis. Finally, further research could be conducted to investigate its potential to modulate the immune system.
properties
IUPAC Name |
2-cyclopropyl-5-piperidin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUASORYCIOYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



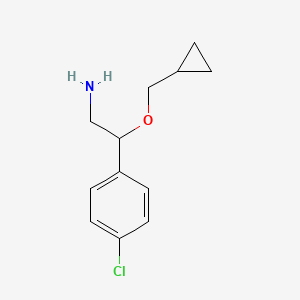
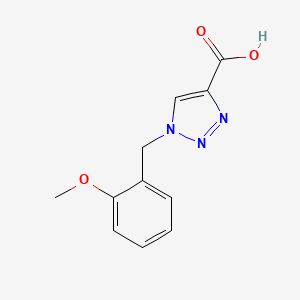
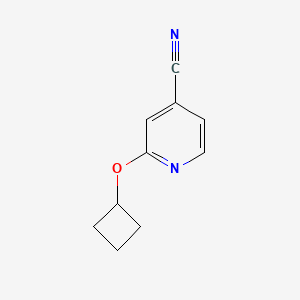



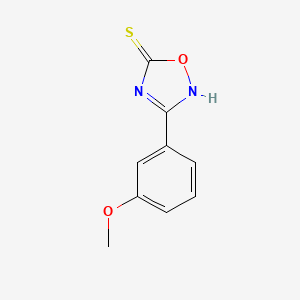


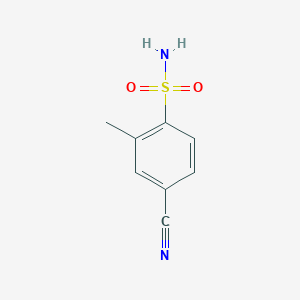
![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)
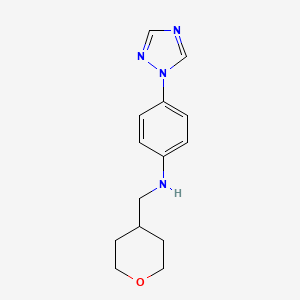
![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)
